(S)-2-Amino-N-isopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide
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Overview
Description
(S)-2-Amino-N-isopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide is a complex organic compound that belongs to the class of amides and pyrazines This compound is characterized by its unique structure, which includes an amino group, an isopropyl group, and a methoxy-pyrazinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-isopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazine ring: This step involves the cyclization of appropriate precursors to form the pyrazine ring.
Introduction of the methoxy group: The methoxy group is introduced through a methylation reaction using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the isopropyl group: The isopropyl group is introduced via an alkylation reaction using isopropyl halides.
Formation of the amide bond: The final step involves the formation of the amide bond through a condensation reaction between the amino group and the carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-isopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-2-Amino-N-isopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-isopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-3,N-dimethyl-butyramide
- Isopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amine
Uniqueness
(S)-2-Amino-N-isopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Biological Activity
(S)-2-Amino-N-isopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant case studies, highlighting its significance in drug development.
Chemical Structure and Synthesis
The compound's molecular formula is C13H22N4O, with a molecular weight of 250.34 g/mol. Its structure features an isopropyl group, a pyrazine moiety, and a propionamide functional group, which contribute to its biological properties.
Synthesis Overview:
- Starting Materials: The synthesis typically begins with (S)-2-Amino-propionamide and 3-methoxy-pyrazine.
- Coupling Reaction: A coupling reagent such as N,N’-Dicyclohexylcarbodiimide (DCC) is employed, often with a catalyst like 4-Dimethylaminopyridine (DMAP).
- Purification: The crude product is purified using column chromatography to achieve high purity levels.
The biological activity of this compound is believed to arise from its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may influence neurological or metabolic pathways, making it a candidate for further pharmacological exploration .
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies: Compounds derived from pyrazole structures have shown satisfactory potential against various cancer cell lines such as MCF7 and NCI-H460, with IC50 values indicating effective growth inhibition .
Compound | Cell Line | IC50 Value (µM) |
---|---|---|
Compound A | MCF7 | 3.79 |
Compound B | NCI-H460 | 12.50 |
Compound C | SF-268 | 42.30 |
These results demonstrate the potential of pyrazine derivatives in cancer therapy.
Anti-inflammatory Activity
The compound's structure suggests it may also possess anti-inflammatory properties. Similar compounds have been reported to inhibit pro-inflammatory pathways effectively, making them attractive candidates for treating inflammatory diseases .
Case Studies
- Study on Pyrazole Derivatives : Research conducted by Bouabdallah et al. demonstrated that N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline exhibited significant cytotoxic potential against Hep-2 and P815 cancer cell lines, suggesting that modifications in the pyrazole structure can enhance biological activity .
- Exploratory Pharmacological Studies : Preliminary investigations into the pharmacological effects of this compound revealed interactions with specific receptors involved in metabolic regulation, indicating its potential role in metabolic disorders .
Properties
IUPAC Name |
(2S)-2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N-propan-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-8(2)16(12(17)9(3)13)7-10-11(18-4)15-6-5-14-10/h5-6,8-9H,7,13H2,1-4H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAPMXJSPWETKG-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=NC=CN=C1OC)C(=O)C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1=NC=CN=C1OC)C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.